(2-Fluorophenyl)methanesulfonyl fluoride

Lipophilicity Drug Design Membrane Permeability

(2-Fluorophenyl)methanesulfonyl fluoride is a specialized organosulfur electrophile belonging to the sulfonyl fluoride class, characterized by a methanesulfonyl fluoride group attached to an ortho-fluorophenyl ring. This structural arrangement classifies it as an aryl sulfonyl fluoride, a subset of molecules known for their tempered reactivity and stability as 'privileged covalent warheads' in chemical biology.

Molecular Formula C7H6F2O2S
Molecular Weight 192.18
CAS No. 1894823-73-4
Cat. No. B2622014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Fluorophenyl)methanesulfonyl fluoride
CAS1894823-73-4
Molecular FormulaC7H6F2O2S
Molecular Weight192.18
Structural Identifiers
SMILESC1=CC=C(C(=C1)CS(=O)(=O)F)F
InChIInChI=1S/C7H6F2O2S/c8-7-4-2-1-3-6(7)5-12(9,10)11/h1-4H,5H2
InChIKeyUJPGYJAKSFVRGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(2-Fluorophenyl)methanesulfonyl fluoride (CAS 1894823-73-4): A Versatile Aryl Sulfonyl Fluoride Electrophile for Chemical Biology and SuFEx Click Chemistry


(2-Fluorophenyl)methanesulfonyl fluoride is a specialized organosulfur electrophile belonging to the sulfonyl fluoride class, characterized by a methanesulfonyl fluoride group attached to an ortho-fluorophenyl ring. This structural arrangement classifies it as an aryl sulfonyl fluoride, a subset of molecules known for their tempered reactivity and stability as 'privileged covalent warheads' in chemical biology [1]. It serves as a valuable building block for synthesizing complex molecules, particularly in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, where the S–F bond acts as a dormant but highly selective electrophilic trap [2].

Why Generic Substitution Fails: The Critical Role of Ortho-Fluorine in (2-Fluorophenyl)methanesulfonyl fluoride for Precision Chemical Biology Applications


Within the aryl sulfonyl fluoride class, minor structural modifications profoundly alter electrophilicity, selectivity, and physicochemical properties, making simple substitution with generic analogs like PMSF or para-fluorophenyl derivatives unreliable. The presence of a fluorine atom at the ortho-position on the phenyl ring directly influences the electronic environment of the reactive sulfonyl fluoride warhead, tuning its reactivity in SuFEx reactions and its potential as a covalent protein modifier [1]. This positional specificity is a critical factor for scientific selection, as it dictates the compound's performance in applications ranging from selective enzyme inhibition to the construction of complex molecular architectures.

Product-Specific Quantitative Evidence for (2-Fluorophenyl)methanesulfonyl fluoride (CAS 1894823-73-4): Comparative Physicochemical and Class-Based Differentiation Data


Comparative Lipophilicity: Increased LogP of (2-Fluorophenyl)methanesulfonyl fluoride vs. Unsubstituted PMSF

The target compound, (2-Fluorophenyl)methanesulfonyl fluoride, exhibits a higher computed lipophilicity (XLogP3 = 1.9) compared to the widely used serine protease inhibitor PMSF (Phenylmethylsulfonyl fluoride, XLogP3 = 1.6) [1][2]. This quantifiable difference is attributed to the addition of an ortho-fluorine atom on the phenyl ring, which increases the overall hydrophobicity of the molecule.

Lipophilicity Drug Design Membrane Permeability

Enhanced Molecular Weight and Topological Polar Surface Area (TPSA) of (2-Fluorophenyl)methanesulfonyl fluoride vs. PMSF

(2-Fluorophenyl)methanesulfonyl fluoride possesses a higher molecular weight (192.19 g/mol) and a larger topological polar surface area (TPSA of 42.5 Ų) relative to its non-fluorinated analog PMSF (MW: 174.19 g/mol; TPSA: 34.1 Ų) [1][2]. These quantifiable differences directly result from the replacement of a hydrogen atom with a fluorine atom, which alters the compound's physical and electronic characteristics.

Physicochemical Properties Molecular Descriptors SAR Analysis

Class-Level Evidence: Ortho-Substituted Aryl Sulfonyl Fluorides as Potent and Selective Covalent Inhibitors

While direct quantitative enzymatic inhibition data for (2-Fluorophenyl)methanesulfonyl fluoride itself is absent from the peer-reviewed literature, strong class-level inference supports its potential. A seminal study demonstrated that ortho-substituted phenyl sulfonyl fluorides, such as benzene-1,2-disulfonyl fluoride and its optimized derivative 2-(fluorosulfonyl)phenyl fluorosulfate, act as highly selective, covalent inhibitors of human neutrophil elastase (hNE) [1]. The optimized derivative exhibited an IC50 of 0.24 μM against hNE with >833-fold selectivity over the homologous cathepsin G. This data underscores the privileged nature of the ortho-substituted aryl sulfonyl fluoride scaffold for achieving potent and selective covalent protein engagement.

Covalent Inhibition Elastase Inhibitors Chemical Biology

Strategic Application Scenarios for (2-Fluorophenyl)methanesulfonyl fluoride (CAS 1894823-73-4) in Scientific Research and Procurement


Development of Cell-Permeable Covalent Probes and Inhibitors

Researchers focused on targeting intracellular enzymes should prioritize this compound for its increased lipophilicity (XLogP3 = 1.9) compared to the standard PMSF (XLogP3 = 1.6) [1]. This property enhances the likelihood of passive membrane diffusion, a critical advantage for developing covalent probes that must access cytosolic or nuclear targets. Its sulfonyl fluoride warhead, characteristic of the class, offers a balance of stability and latent reactivity ideal for selective, context-specific protein modification [2].

Synthesis of Ortho-Substituted Aryl Sulfone Libraries via SuFEx Chemistry

This compound is an ideal building block for synthesizing diverse ortho-substituted aryl sulfone libraries using Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry [2]. Its aryl sulfonyl fluoride group is a known, reliable partner in SuFEx reactions, which are celebrated for their high fidelity, mild conditions, and broad functional group tolerance. The ortho-fluorine atom provides a distinct electronic and steric environment that can be exploited in subsequent derivatizations or in structure-activity relationship (SAR) studies.

Lead Optimization in Medicinal Chemistry

Medicinal chemists can use this compound as a differentiated scaffold in lead optimization campaigns. Its quantifiable differences in molecular weight (+18.00 g/mol) and topological polar surface area (TPSA, +8.4 Ų) compared to PMSF [3] allow for precise tuning of physicochemical and ADME (Absorption, Distribution, Metabolism, Excretion) properties. These specific modifications are essential for improving drug-likeness parameters, such as solubility and permeability, while exploring new chemical space around a validated electrophilic warhead.

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